molecular formula C20H23N5O4 B2538727 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 1351602-64-6

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No. B2538727
CAS RN: 1351602-64-6
M. Wt: 397.435
InChI Key: ABTZOHCSDVOJPN-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, which are crucial in developing new drugs and materials. For instance, the synthesis of pyridazinones and related compounds from ethyl 3-ethoxymethylene-2,4-dioxovalerate and different amines has been studied, leading to compounds with potential antibacterial and antifungal properties (Kurihara et al., 1980). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents (Azab et al., 2013).

Antioxidant and Anti-bacterial Activities

The creation of compounds with antioxidant and anti-bacterial properties is another significant area of research. For example, a series of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides displayed promising anti-oxidant and anti-bacterial activities, indicating their potential in medical applications (Ahmad et al., 2010).

Anticancer Activity

The synthesis and evaluation of new compounds for anticancer activity represent a critical research direction. Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential for developing new cancer treatments (Abdellatif et al., 2014).

Molecular Docking and Biological Evaluation

Molecular docking studies are instrumental in understanding the interaction between synthesized compounds and biological targets. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings, showing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Antioxidant Studies

The development of novel compounds with significant antioxidant properties is also a focus area, with new series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showing moderate to significant radical scavenging activity, indicating their potential as antioxidant agents (Ahmad et al., 2012).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13-11-14(2)25(22-13)18-7-8-19(26)24(23-18)10-9-21-20(27)16-6-5-15(28-3)12-17(16)29-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTZOHCSDVOJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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